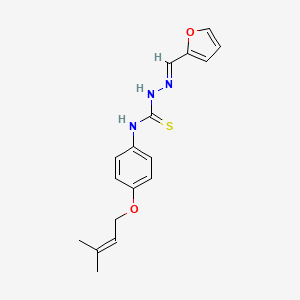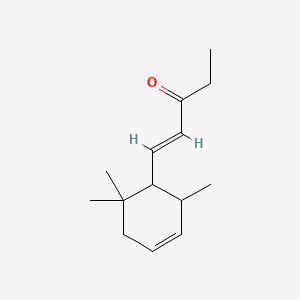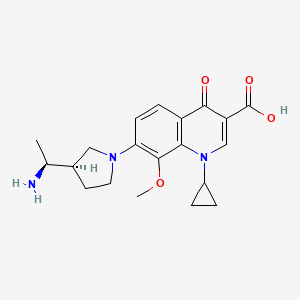
Coccinine, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coccinine, (+/-)-, is a chemical compound with a unique structure and properties It is known for its potential applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Coccinine, (+/-)-, involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the specific synthetic routes and reaction conditions can be found in specialized chemical literature.
Industrial Production Methods: Industrial production of Coccinine, (+/-)-, requires large-scale synthesis techniques that ensure high yield and purity. These methods often involve the use of advanced equipment and technologies to optimize the reaction conditions and minimize impurities. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Coccinine, (+/-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Coccinine, (+/-)-, include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of Coccinine, (+/-)-, depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Coccinine, (+/-)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, Coccinine, (+/-)-, is investigated for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, where it is used in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making Coccinine, (+/-)-, a valuable tool for studying biological systems and developing new therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Coccinine, (+/-)-, can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include other alkaloids and organic molecules with comparable functional groups.
Uniqueness: What sets Coccinine, (+/-)-, apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
Coccinine, (+/-)-, is a versatile compound with significant potential in multiple fields Its unique properties and wide range of applications make it an important subject of study in scientific research and industry
Eigenschaften
CAS-Nummer |
139068-98-7 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChI-Schlüssel |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
Isomerische SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Kanonische SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


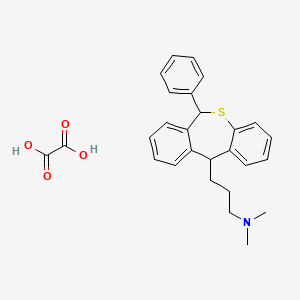
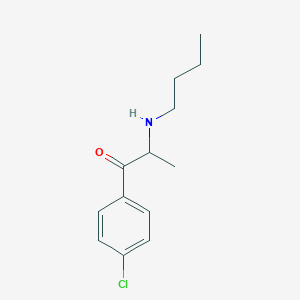
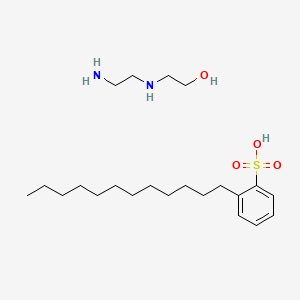


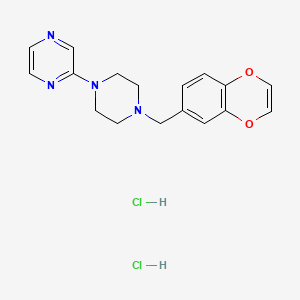

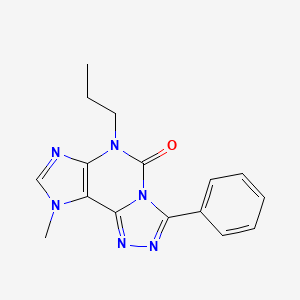
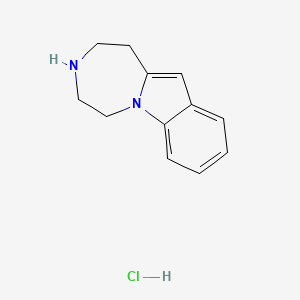
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
